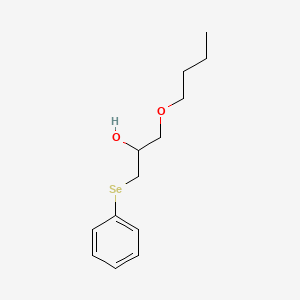
1-Butoxy-3-(phenylselanyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-3-(phenylselanyl)propan-2-OL is an organic compound that features both butoxy and phenylselanyl groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(phenylselanyl)propan-2-OL typically involves the reaction of a butoxy compound with a phenylselanyl reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may also involve steps like purification through distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-Butoxy-3-(phenylselanyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The butoxy or phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-Butoxy-3-(phenylselanyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Butoxy-3-(phenylselanyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The butoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
1-Butoxy-2-propanol: Similar in structure but lacks the phenylselanyl group.
2-Propanol, 1-butoxy-: Another related compound with a different substitution pattern.
1-(2-butoxypropoxy)propan-2-ol: Shares the butoxy group but has a different overall structure.
Uniqueness: 1-Butoxy-3-(phenylselanyl)propan-2-OL is unique due to the presence of both butoxy and phenylselanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
84866-67-1 |
|---|---|
分子式 |
C13H20O2Se |
分子量 |
287.27 g/mol |
IUPAC名 |
1-butoxy-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C13H20O2Se/c1-2-3-9-15-10-12(14)11-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3 |
InChIキー |
ZQIJNKQOHBRGLO-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(C[Se]C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
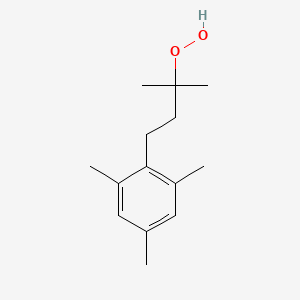
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
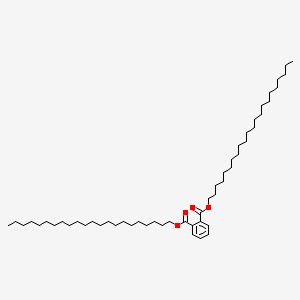
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
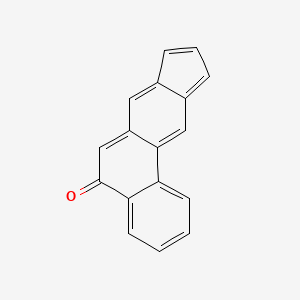
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
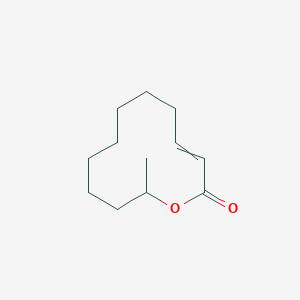

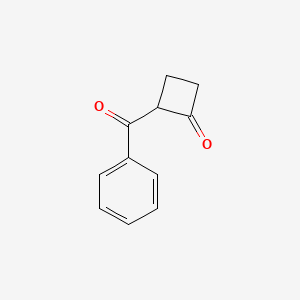
silane](/img/structure/B14409949.png)
